molecular formula C6H9ClO B3386380 3-Methyl-2-methylidenebutanoyl chloride CAS No. 72846-28-7

3-Methyl-2-methylidenebutanoyl chloride

Cat. No.: B3386380
CAS No.: 72846-28-7
M. Wt: 132.59 g/mol
InChI Key: LLIIFMUNEXVLGA-UHFFFAOYSA-N
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Description

3-Methyl-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C6H9ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-methylidenebutanoyl chloride can be synthesized through the reaction of 3-methyl-2-methylidenebutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and water, forming corresponding amides, esters, and carboxylic acids.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methyl-2-methylidenebutanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: React with this compound to form amides.

    Alcohols: React to form esters.

    Water: Causes hydrolysis to form carboxylic acids.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

3-Methyl-2-methylidenebutanoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-methylidenebutanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

    Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but different applications.

    Benzoyl Chloride (C6H5COCl): An aromatic acyl chloride used in the synthesis of benzoyl derivatives.

    Propionyl Chloride (C2H5COCl): Another aliphatic acyl chloride with comparable reactivity.

Uniqueness: 3-Methyl-2-methylidenebutanoyl chloride is unique due to its specific structure, which includes a methylidene group (C=CH2) adjacent to the carbonyl group. This structural feature can influence its reactivity and the types of products formed in chemical reactions, making it distinct from other acyl chlorides.

Properties

IUPAC Name

3-methyl-2-methylidenebutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-4(2)5(3)6(7)8/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIIFMUNEXVLGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506678
Record name 3-Methyl-2-methylidenebutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72846-28-7
Record name 3-Methyl-2-methylidenebutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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